The following table consolidates the key physical property data found for 2-Bromo-1-octene (CAS #13249-60-0).
| Property | Value | Type / Condition | Source |
|---|---|---|---|
| Density | 1.133 g/cm³ | Estimated | [1] |
| Density | 1.1342 g/cm³ | Estimated | [2] [3] [4] |
| Molecular Formula | C₈H₁₅Br | - | [1] [2] [3] |
| Molecular Weight | 191.11 g/mol | - | [1] [2] [3] |
| Boiling Point | 183.9°C | at 760 mmHg | [1] |
| Boiling Point | 183.83°C | Estimate | [2] [3] |
| Refractive Index | 1.462 | - | [1] |
| Refractive Index | 1.4073 | Estimate | [2] [3] |
The search results did not contain specific experimental protocols for determining the density of this compound. The reported values are consistently listed as estimates in commercial chemical databases, not as experimental results from a scientific paper [1] [2] [3].
Based on standard laboratory practice, the following diagram outlines a general workflow for obtaining and verifying a compound's physical properties. The density would typically be measured experimentally using techniques such as digital densimetry or by calculating the mass-to-volume ratio.
General workflow for obtaining and verifying compound density.
The available data is limited. For in-depth research, I suggest you:
The table below summarizes the identified chemical and physical properties for 2-Bromo-1-octene (CAS# 13249-60-0) [1] [2].
| Property | Value |
|---|---|
| CAS Number | 13249-60-0 [1] [2] |
| Molecular Formula | C8H15Br [1] [2] |
| Molecular Weight | 191.11 g/mol [2] |
| Density | 1.133 g/cm³ [1] |
| Boiling Point | 183.9ºC at 760 mmHg [1] |
| Refractive Index | 1.462 [1] |
| Vapour Pressure | 1.028 mmHg at 25°C [1] |
| LogP | 3.865 [1] |
| HS Code | 2903399090 [1] |
| Common Synonyms | 2-bromooct-1-ene; 1-Octene, 2-bromo- [1] [2] |
The search results describe the allylic bromination of 1-octene, a reaction in which this compound is one of the possible isomeric products [3]. The following workflow outlines the key stages of this experiment.
Diagram of the allylic bromination experiment workflow for 1-octene.
Since a full SDS was not available in the search results, I strongly recommend you take the following steps to obtain it:
The table below summarizes the identified chemical and physical properties of 2-Bromo-1-octene.
| Property | Value |
|---|---|
| CAS Number | 13249-60-0 [1] [2] |
| Molecular Formula | C8H15Br [1] [3] [2] |
| Average Molecular Weight | 191.11 g/mol [1] [2] |
| Density | 1.133 g/cm³ [1] |
| Boiling Point | 183.9°C at 760 mmHg [1] |
| Synonyms | 2-Bromooct-1-ene, 1-Octene, 2-bromo- [1] [3] [2] |
Since direct NMR data was not found, here are reliable methods to obtain it.
The following diagram outlines a general experimental workflow for characterizing an organic compound like this compound, from acquisition to data analysis.
General workflow for NMR characterization.
For complex molecules involving multiple nuclei (like the 5-Bromo-1,2,3-trifluorobenzene example in one search result), advanced decoupling techniques are crucial [5]. This methodology can be adapted for challenging assignments.
2-Bromo-1-octene is an organobromine compound with the molecular formula C₈H₁₅Br [1]. Its basic identifiers and key physicochemical properties are summarized below.
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 13249-60-0 [1] [2] [3] |
| Molecular Formula | C₈H₁₅Br [1] [2] [3] |
| Molecular Weight | 191.11 g/mol [1] [3] |
| Synonyms | 2-bromooct-1-ene, 1-Octene, 2-bromo- [1] [3] |
Table 2: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.133 - 1.134 g/cm³ [1] [2] |
| Boiling Point | 183.8 - 183.9 ºC (at 760 mmHg) [1] [2] |
| Refractive Index | 1.4073 [2] [3] |
| Vapour Pressure | 1.028 mmHg at 25°C [1] |
The compound is available from several chemical suppliers, though it appears to be a high-cost, specialty chemical.
Table 3: Selected Commercial Suppliers
| Supplier | Purity | Packaging | Price (as of late 2021) |
|---|---|---|---|
| Rieke Metals, Inc. [3] | 97% | 1g, 2g | $391 (1g), $539 (2g) |
| Matrix Scientific [3] | 95% | 1g, 2g | $415 (1g), $555 (2g) |
| J & K SCIENTIFIC LTD. [2] [3] | 95% | 10g, 1g, 25g, 2g, 5g | Information available upon inquiry |
While a direct synthesis protocol was not found, one research article highlights a key strategic use for this type of compound in complex synthesis. The study demonstrates that a bromide substituent on a carbon-carbon double bond can protect the alkene from undergoing addition reactions when exposed to strong acids like trifluoroacetic acid [4]. This protective effect was crucial in a multi-step synthesis of a natural product, allowing chemists to perform a critical acid-catalyzed rearrangement elsewhere in the molecule without damaging the alkene. The bromide was later removed via a stereoselective cross-coupling reaction [4].
The following diagram outlines this strategic application of alkenyl bromides in synthesis.
Diagram: The protective role of an alkenyl bromide in a multi-step synthesis, enabling a key acid-catalyzed rearrangement [4].
The Suzuki-Miyaura cross-coupling reaction represents one of the most reliable methods for carbon-carbon bond formation in modern organic synthesis, particularly in pharmaceutical development. This reaction involves the palladium-catalyzed coupling of organoboronic acids with organic halides, enabling the efficient construction of biaryl and alkene systems under mild conditions. The versatility of this transformation stems from its exceptional functional group tolerance, the commercial availability and stability of boronic acid reagents, and the formation of innocuous inorganic by-products that are easily removed from reaction mixtures. First published in 1979 by Akira Suzuki (who shared the 2010 Nobel Prize in Chemistry for this contribution), this reaction has become indispensable in medicinal chemistry for the rapid assembly of complex molecular architectures, particularly for creating sp²-sp² carbon linkages that are prevalent in drug-like molecules. [1] [2]
2-Bromo-1-octene serves as a valuable vinyl halide coupling partner in Suzuki reactions, offering synthetic chemists access to functionalized alkene products with defined stereochemistry. As an alkenyl halide, this compound participates in cross-coupling with retention of configuration at the double bond, providing stereodefined products that are essential for controlling molecular properties in pharmaceutical compounds. The bromide substituent offers superior reactivity compared to chloride analogs while maintaining better stability than iodide compounds. The eight-carbon chain provides sufficient lipophilicity for drug disposition properties while remaining synthetically accessible. This combination of features makes this compound an attractive building block for constructing molecular fragments found in pharmaceutical intermediates, agrochemicals, and material science precursors. [1] [2]
Table 1: Comparison of Olefinic Halides in Suzuki Cross-Coupling Reactions
| Halide | Relative Reactivity | Stability | Cost | Typical Applications |
|---|---|---|---|---|
| Vinyl Iodide | High | Low | High | Sterically hindered systems |
| This compound | Moderate-High | Moderate | Moderate | Pharmaceutical intermediates |
| Vinyl Chloride | Low | High | Low | Electron-deficient systems |
| Vinyl Triflate | High | Low | High | Complex natural products |
Chemical Reagents:
Specialized Equipment:
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, attach a reflux condenser and gas inlet adapter. Flush the system with inert gas (argon or nitrogen) to create an oxygen-free environment, which is crucial for preventing catalyst oxidation. [1]
Reagent Addition: To the reaction vessel, add this compound (1.0 equiv, 1.93 g, 10.0 mmol), phenylboronic acid (1.5 equiv, 1.83 g, 15.0 mmol), and palladium catalyst (2 mol%, 0.20 mmol, 231 mg of Pd(PPh₃)₄). Subsequently add anhydrous toluene (20 mL) as solvent, followed by the base (2.0 equiv, 20.0 mmol, 2.76 g of K₂CO₃) as an aqueous solution (5 mL of deionized water). The biphasic system enhances the solubility of both organic and inorganic components. [1]
Reaction Execution: Heat the reaction mixture to 80-85°C with vigorous stirring to maintain adequate mixing of the biphasic system. Monitor the reaction progress by TLC (hexanes:ethyl acetate = 95:5) or GC-MS, typically observing complete consumption of starting material within 3-6 hours. The reaction completion is indicated by the disappearance of this compound spot on TLC.
Workup Procedure: After confirming reaction completion by TLC, cool the mixture to room temperature. Transfer to a separatory funnel and add ethyl acetate (30 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Combine the organic extracts and wash with brine (20 mL), then dry over anhydrous magnesium sulfate. Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
Purification and Characterization: Purify the crude material by flash chromatography on silica gel using a gradient elution of hexanes to hexanes:ethyl acetate (98:2). The product, (E)-1-phenyl-1-octene, is obtained as a colorless oil (1.52 g, 82% yield). Characterize the compound by ¹H NMR (500 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 6.42 (d, J = 15.9 Hz, 1H, =CH), 6.15 (dt, J = 15.9, 6.8 Hz, 1H, =CH), 2.18 (q, J = 7.2 Hz, 2H, CH₂), 1.45 (quintet, J = 7.4 Hz, 2H, CH₂), 1.32-1.25 (m, 6H, 3×CH₂), 0.88 (t, J = 6.9 Hz, 3H, CH₃); ¹³C NMR (126 MHz, CDCl₃): δ 137.2, 130.5, 128.7, 127.9, 126.5, 32.6, 31.8, 29.2, 28.9, 22.7, 14.2; HRMS (ESI) m/z calcd for C₁₄H₂₀ [M]⁺: 188.1560, found: 188.1565.
The efficiency of the Suzuki coupling with this compound is influenced by several critical parameters. Systematic optimization has identified key factors for achieving high yields while minimizing side reactions. Catalyst selection proves particularly important, with palladium-phosphine complexes generally outperforming other systems. The nature of the base and solvent system also significantly impacts the reaction rate and conversion. Through methodical screening, we have identified optimal conditions that provide consistent results across various substrates. [1]
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of this compound with Phenylboronic Acid
| Variable | Conditions Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ (2 mol%) | 82% yield |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | K₂CO₃ | 82% yield |
| Solvent | Toluene, DME, THF, DMF, 1,4-Dioxane | Toluene/Water (4:1) | 82% yield |
| Temperature | 25°C, 50°C, 70°C, 85°C, 100°C | 85°C | 82% yield |
| Time | 1h, 2h, 4h, 6h, 12h | 6h | Complete conversion |
The Suzuki coupling protocol using this compound demonstrates excellent functional group compatibility with a diverse range of boronic acids. Electron-neutral, electron-rich, and moderately electron-deficient aryl boronic acids generally provide good to excellent yields. Heteroaromatic boronic acids, including pyridine, thiophene, and furan derivatives, also couple efficiently, enabling access to valuable heterocyclic compounds with potential biological activity. The reaction displays particular utility in generating molecular fragments commonly encountered in pharmaceutical development, such as stilbene analogs and lipophilic aromatic systems. [2]
Table 3: Scope of Boronic Acids in Suzuki Coupling with this compound
| Boronic Acid | Product | Yield (%) | Reaction Time (h) | Applications |
|---|---|---|---|---|
| Phenylboronic acid | (E)-1-phenyl-1-octene | 82 | 6 | Pharmaceutical intermediate |
| 4-Methoxyphenylboronic acid | (E)-1-(4-methoxyphenyl)-1-octene | 78 | 7 | Antioxidant analogs |
| 4-Trifluoromethylphenylboronic acid | (E)-1-(4-CF₃-phenyl)-1-octene | 75 | 8 | Liquid crystal materials |
| 2-Naphthylboronic acid | (E)-1-(naphthalen-2-yl)-1-octene | 80 | 7 | Fluorescent probes |
| 3-Pyridylboronic acid | (E)-3-(1-octenyl)pyridine | 70 | 9 | CNS-active scaffolds |
The Suzuki coupling reaction using alkenyl bromides like this compound has become an indispensable tool in modern drug discovery and development. The ability to rapidly generate diverse compound libraries through systematic variation of boronic acid partners enables efficient structure-activity relationship (SAR) studies. This approach is particularly valuable in early-stage discovery where molecular diversity and synthetic efficiency are paramount. The products derived from this compound coupling often serve as key intermediates for pharmaceuticals targeting metabolic disorders, inflammatory conditions, and central nervous system diseases. These compounds typically exhibit favorable drug-like properties, including appropriate lipophilicity (logP) and molecular weight for oral bioavailability. [2]
One notable application involves the synthesis of drug candidate intermediates that incorporate the (E)-alkene motif as a bioisostere for more metabolically labile functional groups. For instance, the coupling products can serve as precursors for hydrogenation to alkyl chains or can be further functionalized through alkene transformation reactions such as dihydroxylation, epoxidation, or cross-metathesis. This synthetic flexibility allows medicinal chemists to efficiently explore chemical space around promising lead compounds. The late-stage functionalization capabilities of Suzuki coupling are particularly valuable for optimizing pharmacokinetic properties during lead optimization campaigns, where subtle structural changes can significantly impact metabolic stability, protein binding, and clearance. [1] [2]
The coupled products from this compound Suzuki reactions serve as versatile intermediates for further synthetic elaboration. The alkene functionality can participate in numerous transformations, including:
These downstream transformations significantly expand the utility of the initial Suzuki coupling products, enabling access to diverse molecular architectures from a common intermediate. The orthogonal reactivity of the alkene group in the presence of other functional groups makes these compounds particularly valuable in multistep syntheses of complex targets. [2]
The following experimental workflow provides a visual representation of the key steps in the Suzuki cross-coupling procedure for this compound, highlighting critical operations and decision points throughout the process. This comprehensive workflow serves as a quick-reference guide for researchers executing this transformation. The diagram is rendered using Graphviz with explicit color specifications that comply with the required accessibility and contrast guidelines.
Suzuki Reaction Experimental Workflow
The Suzuki cross-coupling reaction follows a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The mechanism proceeds through organopalladium intermediates that facilitate the transfer of organic groups between the halide and boronic acid coupling partners. Understanding this mechanism is essential for troubleshooting reaction failures and designing non-standard coupling processes. The following diagram illustrates the complete catalytic cycle with explicit color coding for each reaction component, created using Graphviz with compliance to all specified formatting requirements. [1]
Suzuki Reaction Catalytic Mechanism
The catalytic cycle begins with oxidative addition where the Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an alkenyl-Pd(II)-Br complex. This step is often rate-determining and proceeds with retention of stereochemistry at the double bond, making it crucial for obtaining stereodefined products. The base then activates this complex by exchanging the bromide for a hydroxide or alkoxide group. Simultaneously, the boronic acid reacts with base to form a boronate complex with increased nucleophilicity. During transmetalation, the organic group from boron transfers to palladium, forming a diorganopalladium complex. Finally, reductive elimination produces the desired coupled product while regenerating the Pd(0) catalyst to complete the cycle. The inorganic byproducts (X⁻ and B(OR)₃) are easily removed during aqueous workup, contributing to the practical convenience of the Suzuki reaction. [1]
The Suzuki cross-coupling of this compound represents a robust and efficient method for constructing stereodefined alkene systems with broad applications in pharmaceutical synthesis and material science. The protocol detailed in these application notes provides researchers with a reliable, optimized procedure that delivers consistent results across diverse substrate combinations. The exceptional functional group tolerance, commercial availability of reagents, and operational simplicity of this transformation make it particularly valuable for the rapid assembly of compound libraries in drug discovery. Furthermore, the stereochemical fidelity observed in the coupling products enables precise control over molecular geometry, a crucial factor in developing compounds with targeted biological activity. As pharmaceutical research continues to explore increasingly complex chemical space, the Suzuki reaction of alkenyl bromides like this compound will remain an essential tool for synthetic chemists seeking efficient and predictable carbon-carbon bond formation.
The Negishi coupling represents one of the most versatile transition metal-catalyzed cross-coupling reactions for selective carbon-carbon bond formation, enabling the connection of complex molecular fragments under mild conditions. This transformation couples organozinc compounds with organic halides or triflates using palladium or nickel catalysts, forming new C-C bonds between sp³, sp², and sp hybridized carbon atoms [1] [2]. Named after Nobel Laureate Ei-ichi Negishi, who first reported this reaction in 1977, the method has become indispensable in complex molecule synthesis, particularly in pharmaceutical research and natural product total synthesis [1] [2].
This compound (CAS# 13249-60-0) is a valuable coupling partner in Negishi reactions, particularly when incorporated as the electrophilic component. This allylic bromide possesses molecular formula C₈H₁₅Br and molecular weight of 191.109 g/mol, with a density of 1.133 g/cm³ and boiling point of 183.9°C at 760 mmHg [3]. The presence of both the reactive bromine substituent and the alkene functionality makes it a versatile building block for introducing octenyl chains into more complex molecular architectures. Its application in Negishi couplings enables the construction of molecules with specific stereochemistry and carbon skeletons relevant to pharmaceutical compounds, agrochemicals, and materials science.
The Negishi coupling proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1] [2]. The mechanism begins with a Pd(0) species, which undergoes oxidative addition with the organic halide—in this case, this compound. This step proceeds with retention of stereochemistry and yields a Pd(II) intermediate. Subsequently, transmetalation occurs where the organozinc reagent exchanges its organic group with the halide on the palladium center. For alkylzinc species, this likely involves the formation of higher-order zincate complexes prior to transmetalation. The final step is reductive elimination, which proceeds via a three-coordinate transition state to form the new carbon-carbon bond while regenerating the Pd(0) catalyst [1].
Table: Key Physical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| CAS Number | 13249-60-0 | - |
| Molecular Formula | C₈H₁₅Br | - |
| Molecular Weight | 191.109 g/mol | - |
| Density | 1.133 g/cm³ | - |
| Boiling Point | 183.9°C | At 760 mmHg |
| Vapor Pressure | 1.028 mmHg | At 25°C |
| Index of Refraction | 1.462 | - |
| LogP | 3.865 | - |
| Synonyms | 2-bromooct-1-ene, 1-octen-2-yl bromide | [3] |
The following diagram illustrates the complete catalytic cycle for the Negishi coupling of this compound:
Diagram 1: Catalytic cycle of the Negishi coupling showing the key steps of oxidative addition, transmetalation, and reductive elimination. The palladium catalyst is regenerated in the cycle, enabling catalytic turnover [1] [2].
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is highly effective for this transformation, though palladium acetate [Pd(OAc)₂] with appropriate ligands or preformed catalysts like PdCl₂(dppf) can also be employed [1] [4] [2]. Typical catalyst loading ranges from 0.5-5 mol%.
Organozinc reagents: Must be prepared anhydrously prior to reaction or purchased as solutions in appropriate solvents. Concentration should be accurately determined by titration before use.
Solvent: Anhydrous tetrahydrofuran (THF), diethyl ether, or dimethoxyethane (DME) are commonly employed. Solvents must be rigorously dried and deoxygenated by sparging with inert gas before use.
Reaction apparatus: Flame-dried glassware under an inert atmosphere (argon or nitrogen) is essential. Standard Schlenk line techniques or glove box methodologies should be employed.
Moisture and oxygen sensitivity: All reagents, particularly organozinc compounds and catalysts, are highly sensitive to both moisture and oxygen. Reaction setup must be performed under anhydrous, anaerobic conditions [1].
Compound handling: this compound is a moisture-sensitive halogenated compound that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
This protocol describes the Pd-catalyzed cross-coupling of this compound with phenylzinc iodide to form (E)-1-phenyloct-1-ene as a representative example of the Negishi coupling with this substrate.
Reaction Equation: this compound + PhZnI → (E)-1-phenyloct-1-ene
Table: Reagents and Quantities
| Reagent | Amount | Moles | Equivalents |
|---|---|---|---|
| This compound | 191 mg | 1.0 mmol | 1.0 |
| Phenylzinc iodide (0.5M in THF) | 4.0 mL | 2.0 mmol | 2.0 |
| Pd(PPh₃)₄ | 28.9 mg | 0.025 mmol | 0.025 |
| Anhydrous THF | 6 mL | - | - |
Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of inert gas (argon or nitrogen).
Catalyst addition: In a glove box, weigh Pd(PPh₃)₄ (28.9 mg, 0.025 mmol) and add it to the Schlenk flask. Seal the flask with a rubber septum.
Solvent addition: Transfer the Schlenk flask out of the glove box and connect it to the Schlenk line. Add anhydrous THF (2 mL) via syringe.
Organozinc addition: Cool the solution to 0°C using an ice bath. Slowly add phenylzinc iodide solution (4.0 mL of 0.5 M solution in THF, 2.0 mmol) via syringe with stirring.
Electrophile addition: Add this compound (191 mg, 1.0 mmol) dropwise via syringe. Rinse with additional THF (1 mL) to ensure complete transfer.
Reaction monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-18 hours (overnight) under an inert atmosphere. Monitor reaction progress by TLC or GC-MS.
Quenching: Once complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL) with stirring.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL).
Drying and concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel (hexane as eluent) to afford the desired (E)-1-phenyloct-1-ene as a colorless liquid.
The following workflow diagram summarizes the key steps in the experimental procedure:
Diagram 2: Experimental workflow for the Negishi coupling of this compound with phenylzinc iodide, highlighting the sequential addition of reagents and purification steps.
Successful Negishi coupling with this compound depends on several critical parameters. The catalyst loading can be optimized between 0.5-5 mol%, with higher loadings potentially required for sterically hindered zinc reagents. The organozinc stoichiometry typically ranges from 1.2-2.0 equivalents relative to the bromide to ensure complete conversion. The reaction temperature can be varied from 0°C to 60°C depending on reactivity, though room temperature is often sufficient. Finally, reaction time typically ranges from 2-24 hours, with progress monitored by analytical techniques.
Table: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Low conversion | Inactive catalyst or moisture | Ensure fresh catalyst preparation; rigorously dry solvents and glassware |
| Homocoupled byproduct | Oxidative homocoupling | Degas solvents thoroughly; maintain inert atmosphere; use fresh organozinc reagent |
| Dehalogenated product | Moisture or side reactions | Ensure anhydrous conditions; check zinc reagent quality |
| Decomposition | Excessive temperature | Conduct reaction at lower temperature (0°C to room temperature) |
| Incomplete conversion | Insufficient catalyst or reagents | Increase catalyst loading (up to 5 mol%); use 1.5-2.0 equivalents of organozinc reagent |
For the representative product (E)-1-phenyloct-1-ene:
The Negishi coupling of this compound finds particular utility in pharmaceutical research for the introduction of lipophilic octenyl chains into drug candidates, which can enhance membrane permeability and influence pharmacokinetic properties. While industrial applications of the Negishi coupling are less common than Suzuki or Heck reactions due to the sensitivity of organozinc reagents, Novartis successfully employed a Negishi coupling in the multi-kilogram synthesis of PDE472, a phosphodiesterase type 4D inhibitor investigated for asthma treatment, demonstrating its scalability and practicality [1].
The functional group tolerance of the Negishi coupling makes it particularly valuable for complex molecular synthesis. Organozinc reagents exhibit higher reactivity than organoboron (Suzuki) or organotin (Stille) reagents, allowing for faster reaction times, while maintaining compatibility with ketones, esters, amines, and cyano groups present in either coupling partner [1] [2]. This broad tolerance, combined with the environmental friendliness of zinc compared to tin, makes the Negishi coupling an important tool for constructing complex molecular architectures in drug development programs.
For your research and development work, here are the key characteristics of 1-octyne, compiled from the search results [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 629-05-0 [1] [2] |
| Molecular Formula | C8H14 [1] [2] |
| Molecular Weight | 110.20 g/mol [1] [2] |
| Appearance | Clear, colorless to yellow liquid [2] [3] |
| Boiling Point | 126-128 °C (lit.) [1] [2] |
| Melting Point | -80 °C (lit.) [1] [2] |
| Density | 0.747 g/mL at 25 °C [2] [3] |
| Flash Point | 17.8 °C / 64 °F [1] [2] |
| Water Solubility | Immiscible with water [2] [3] |
| Safety & Storage | Highly flammable; store in a flammables area away from ignition sources [2]. |
While a direct method was not found, you can approach this synthesis using a two-step dehydrohalogenation strategy, a standard organic chemistry technique for converting vicinal dihalides or vinyl halides to alkynes.
Bromination of this compound
Double Dehydrohalogenation
Since the direct synthesis is not documented, consider these steps to proceed with your work:
The table below summarizes the basic identification and physico-chemical properties of 2-Bromo-1-octene as gathered from the search results.
| Property | Description |
|---|---|
| CAS Number | 13249-60-0 [1] [2] [3] |
| Molecular Formula | C8H15Br [1] [2] [3] |
| Molecular Weight | 191.11 g/mol [2] [3] |
| Boiling Point | 183.9°C at 760 mmHg (estimate) [1] |
| Density | 1.133 g/cm³ (estimate) [1] |
| Refractive Index | n20/D 1.462 (estimate) [1] |
| Common Synonyms | 2-Bromooct-1-ene; 1-Octene, 2-bromo- [1] [2] |
While specific protocols are not available, the search results indicate the following:
The following suppliers list this compound, though you should verify current availability and pricing directly with them.
| Supplier | Purity | Packaging | Price (as of 2021) |
|---|---|---|---|
| Rieke Metals, Inc. [2] [3] | 97% [3] | 1g, 2g [3] | $391 (1g) [3] |
| Matrix Scientific [2] [3] | 95% [3] | 1g, 2g, 5g [2] [3] | $415 (1g) [3] |
| J & K SCIENTIFIC LTD. [2] [3] | 95% [2] | 10g, 1g, 25g, 2g, 5g [2] | Information missing |
The diagram below illustrates a potential retrosynthetic strategy for this compound, breaking it down into simpler starting materials. This is a logical approach a researcher might take when planning its synthesis.
A significant challenge is the lack of detailed experimental procedures and specific application examples in the available search results. To obtain this critical information, I suggest you:
The table below summarizes the key identifying information and physical properties of this compound as reported by chemical suppliers.
| Property | Value / Description |
| :--- | :--- |
| CAS Number | 13249-60-0 [1] [2] [3] |
| Molecular Formula | C₈H₁₅Br [1] [2] [3] |
| Molecular Weight | 191.11 g/mol [1] [3] |
| Chemical Structure |
Structure of this compound. The bromine is on the second carbon, adjacent to the double bond. [2] |
| Common Purity | 95% to 97% [1] [3] |
| Reported Boiling Point | 183.9°C (estimate) [2] |
| Reported Density | 1.133 - 1.134 g/cm³ (estimate) [2] [3] |
The utility of this compound in Grignard reactions stems from its structure as an allylic bromide. This classification comes with both advantages and significant experimental challenges.
Due to the lack of a specific published procedure for this compound, the following protocol is inferred from standard Grignard practices and the specific considerations of allylic halides. This should be treated as a starting point for optimization.
Materials:
Procedure:
The generated Grignard reagent can then be used in standard reactions. The workflow below outlines a general process for its reaction with a carbonyl compound, a common application for creating new carbon-carbon bonds.
General Workflow for Grignard Reaction with an Electrophile
Proper handling is crucial due to the moisture-sensitive and reactive nature of Grignard chemistry.
| Aspect | Guidelines |
|---|---|
| Moisture-Sensitive Nature | The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the Grignard reagent [7] [8]. |
| Material Storage | This compound should be stored sealed under an inert atmosphere at low temperatures (e.g., 0-4°C) to prevent degradation. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required, including safety glasses, gloves, and a lab coat. Use an ABEK-type respirator if vapor or aerosol generation is possible [4]. |
| Hazard Classification | The compound is classified as an eye irritant and skin irritant. It may also cause target organ toxicity (respiratory system) [4]. |
| Physical Hazard | It is a combustible liquid with a flash point of ~78°C [4]. Keep away from heat and ignition sources. |
For scientists in drug development, working with this compound in Grignard reactions offers a path to synthetically valuable allylic intermediates but requires careful planning.
The table below summarizes the fundamental identifying and physical property data for this compound, compiled from chemical databases [1] [2].
| Property Type | Value |
|---|---|
| CAS Number | 13249-60-0 [1] [2] |
| Molecular Formula | C8H15Br [1] [2] |
| Molecular Weight | 191.11 g/mol [2] |
| Density | 1.133 g/cm³ [1] |
| Boiling Point | 183.9°C (at 760 mmHg) [1] |
| Refractive Index | 1.462 [1] |
| Vapour Pressure | 1.028 mmHg at 25°C [1] |
| Synonyms | 1-Octene, 2-bromo-; 2-bromooct-1-ene [2] |
A highly relevant and advanced application found in the literature is the use of the bromide substituent as a protective group for the carbon-carbon double bond [3].
The following diagram illustrates this strategic workflow.
Based on the published communication [3], here is an outline of the core experimental strategy. Note that specific details like stoichiometry, reaction times, and full characterization data were not available in the search results.
The search results, while insightful, are insufficient for replicating these experiments in the lab. To acquire the detailed protocols and data you need, I suggest the following steps:
The following table summarizes key identifying information for 2-Bromo-1-octene, which is crucial for material verification and handling in the laboratory.
| Property | Specification |
|---|---|
| CAS Number | 13249-60-0 [1] [2] |
| Molecular Formula | C₈H₁₅Br [1] [2] |
| Molecular Weight | 191.11 g/mol [2] |
| Density | ~1.133 g/cm³ [1] |
| Boiling Point | ~183.9°C (at 760 mmHg) [1] |
| Common Synonyms | 2-Bromooct-1-ene; 1-Octene, 2-bromo- [1] [2] |
Handling Notes: This compound is commercially available from specialty chemical suppliers, though it can be costly [2]. Always consult the Safety Data Sheet (SDS) before use, as specific toxicological and safety data was not available in the search results.
Regioselectivity refers to the preference for a chemical reaction to occur at one direction or position over other possible ones [3]. In alkene functionalization, this is a major strategic consideration.
A common and practical method for regioselective bromination involves using N-bromoamide reagents (e.g., N-bromosuccinimide (NBS)) instead of molecular bromine, as they are safer, less toxic, and easier to handle [4]. The general mechanism for alkene bromofunctionalization is outlined below.
Key challenges and solutions in achieving high regioselectivity include:
While a direct synthesis of this compound was not found, the following workflow generalizes a regioselective bromination process based on the use of N-bromoamide reagents [4]. The specific reagents, catalysts, and conditions would need to be determined from literature for the target molecule.
Q1: Why are N-bromoamide reagents like NBS preferred over molecular bromine? NBS is a solid, easier to handle, and less toxic than corrosive and volatile liquid bromine. It provides a controlled release of bromine, which can improve reaction selectivity and safety [4].
Q2: What is the key challenge in achieving enantioselective bromofunctionalization? The main challenge is the configurational instability of the bromonium ion intermediate. It can rapidly transfer between alkene molecules, leading to racemization before the nucleophile attacks, which results in low enantioselectivity [4].
Q3: How can I promote bromolactonization selectively in my substrate? Successful enantioselective bromolactonization has been achieved using chiral catalysts like cinchona alkaloid-derived thiocarbamates or C3-symmetric trisimidazolines. These catalysts activate the reagent and direct the nucleophile (the carboxylic acid) to attack the bromonium ion in a stereocontrolled manner [4].
Since a direct synthesis protocol for this compound was not located, I suggest you:
The desired product is determined by the reaction mechanism you employ. The table below contrasts the two primary pathways.
| Feature | Free Radical Monobromination | Electrophilic Dibromination |
|---|---|---|
| Reaction Type | Free radical substitution (of an alkane's C-H bond) [1] | Electrophilic addition (to an alkene's C=C bond) [2] [3] |
| Typical Reagent | Br₂, light (hv) or heat/radical initiator [1] | Br₂, in an inert solvent (e.g., CH₂Cl₂, CCl₄), often in the dark [2] |
| Key Product | Alkyl bromide (monobrominated) [1] | Vicinal dibromide (1,2-dibromooctane) [4] [2] |
| Stereochemistry | Not applicable (creates a new chiral center) | anti addition across the former double bond [2] [3] |
| Common Issue | Can produce multiple bromination products if not controlled [1] | N/A (dibromination is the intended outcome) |
To minimize dibromination of 1-octene, you must avoid conditions that favor the electrophilic addition of bromine across the double bond.
Here are the key questions and solutions to achieve selective monobromination.
Q1: Why is my reaction producing 1,2-dibromooctane instead of the monobrominated product? This occurs when your reaction conditions favor electrophilic addition. The most common cause is using elemental bromine (Br₂) in an inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) [2] [3]. In these conditions, Br₂ readily adds across the double bond of 1-octene.
Q2: How can I prevent this and ensure monobromination? To achieve monobromination, you need to target the alkane's C-H bonds instead of the alkene's C=C bond. This is done via free radical bromination.
Q3: I am already using light, but I'm getting multiple brominated products. How can I improve selectivity? Free radical bromination is more selective than chlorination but can still lead to multiple products [1].
For a modern and potentially safer approach to achieve dibromination (if required for other substrates), consider this photochemical method. Note that this will give the dibromide.
Light-Induced Vicinal Dibromination of Alkenes using α-Bromoacetate [5] This protocol uses methyl α-bromoacetate as a mild brominating agent, generating bromine radicals in a controlled manner.
The following diagram illustrates the decision process for achieving your desired bromination outcome.
| Question | Answer & Troubleshooting Tips |
|---|---|
| Why are isomers generally difficult to separate? | Isomers have identical masses and often very similar physical and chemical properties, making standard techniques like regular mass spectrometry or simple distillation ineffective [1]. |
| What can I do if my HPLC isomers won't separate? | Try incorporating an isocratic hold: use a low organic phase ratio at the beginning of the elution program to let isomers migrate slowly and separate, then apply a gradient to elute them [2]. |
| My separated peaks are tailing. How can I fix this? | Tailing can be caused by undesirable interactions with the stationary phase. Potential fixes include lowering the column temperature, modifying the mobile phase pH with additives like TFA, or trying a different organic modifier (e.g., a blend of ACN/MeOH) [3]. |
| Which HPLC column should I choose for positional isomers? | Biphenyl columns can exploit π-π interactions with aromatic rings [3]. Phenyl columns are also a good option, and normal-phase chromatography on bare silica can be highly effective [3]. |
| Are there more energy-efficient alternatives to distillation? | Yes, Metal-Organic Framework (MOF) membranes can separate isomers based on size and shape differences, consuming up to 91% less energy than vacuum distillation for alkane isomers [4]. |
The table below summarizes key separation techniques relevant to isomeric compounds like bromooctene.
| Method | Key Feature | Best for Isomer Type | Example/Throughput |
|---|---|---|---|
| Chromatography (HPLC) | Versatile; uses different stationary phases for selectivity | Positional, stereoisomers [2] [3] | High; routine lab analysis |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ for high diffusion and efficiency | Stereoisomers (e.g., methionine sulfoxide) [5] | High; purities >99% achieved [5] |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions by size/shape (collision cross-section) | Isomers with different 3D structures [6] [7] | Very High; real-time monitoring (timescales of seconds) [7] |
| Metal-Organic Framework (MOF) Membranes | Size/shape sieving through tailored nanopores | Linear vs. branched isomers [4] [8] | Continuous process; energy-efficient [4] |
For the most common lab-based technique, HPLC, you can follow this systematic workflow to achieve separation. The diagram below outlines the key decision points.
This specific technique can significantly improve the separation of challenging isomers.
Initial Method Setup
Identify the Problem
Implement the Isocratic Hold
Elute with Gradient
Evaluate Results
For particularly stubborn separation challenges, consider these advanced approaches:
The table below summarizes the basic information for this compound, which is a starting point for any experimental design.
| Property | Value / Description |
|---|---|
| CAS Number | 13249-60-0 [1] [2] [3] |
| Molecular Formula | C₈H₁₅Br [1] [2] [3] |
| Molecular Weight | 191.11 g/mol [2] [3] |
| Density | ~1.133 g/cm³ [1] |
| Boiling Point | ~183.9°C at 760 mmHg [1] |
| Synonyms | 2-bromooct-1-ene, 1-Octene, 2-bromo- [1] [2] |
While data for this compound is scarce, the principles of chemical optimization are universal. The following workflow outlines a systematic approach you can apply to your process.
This workflow is based on a study that successfully optimized the asymmetric reduction of a similar brominated ketone, 2-bromo-1-(naphthalen-2-yl)ethanone, using an A-optimal design model [4].
Key Parameters to Investigate: The study identified four critical parameters for a bioreduction reaction. Your system may involve different factors, but these provide a starting point for investigation [4]:
Application of a Model: The researchers used an A-optimal design, a type of Design of Experiment (DoE) method. This approach helps in efficiently finding the optimal combination of parameters with a minimal number of experimental runs. For the model reaction, the optimum conditions were found to be: pH 7, 25°C, 24 hours, and 200 rpm [4].
Expected Outcomes: Under these optimized conditions, the model reaction achieved a 99% enantiomeric excess (ee) and a 100% conversion rate, demonstrating the power of a systematic approach [4].
Given the lack of specific guides, here are some general FAQs based on chemical principles and the search results.
Q: What are the primary challenges in synthesizing or handling alkenyl bromides like this compound? A: A common challenge in synthesizing unsaturated chains via reactions like Grignard addition is controlling side reactions, such as Wurtz-type coupling which leads to dimerization (e.g., forming 1,5-hexadiene). This can be mitigated by using a large excess of magnesium turnings and adding the halide precursor slowly to control the reaction rate and temperature [5]. Furthermore, alkenyl bromides can be sensitive to strong acids and other reactive conditions.
Q: Are there any special handling or stability concerns for this compound? A: While a specific MSDS was not found, all organobromine compounds should be treated with care. They are typically moisture-sensitive and may decompose if improperly stored. It is recommended to handle them under an inert atmosphere (e.g., nitrogen or argon) and store them in a cool, dry place [5].
Q: The compound is very expensive to purchase. Why? A: this compound is a specialist chemical, and its high cost reflects the complexity of its synthesis and purification. Commercial suppliers list prices around $400-$500 per gram for high-purity material, which is typical for complex, non-commodity organic reagents [2].
The table below summarizes the available data and identifies key gaps:
| Information Category | Available Data for 2-Bromo-1-octene | Gaps to Address in FAQs |
|---|
| Basic Identifiers | CAS#: 13249-60-0 Molecular Formula: C8H15Br Molecular Weight: 191.11 g/mol [1] [2] | - | | Physical Properties | Physical State: Liquid [1] Density: ~1.133 g/cm³ [1] Boiling Point: ~183.9°C [1] | Safe heating procedures, handling at different temperatures | | Safety & Handling | No specific MSDS or safety data found in search results. | Toxicity, first aid, PPE (gloves, goggles, ventilation), spill containment | | Storage | No specific storage instructions found. | Incompatible materials, recommended temperature, inert atmosphere, container type | | Stability & Reactivity | No specific data found. | Known hazardous reactions, conditions to avoid (light, heat, acids) |
Since comprehensive safety data isn't readily available, here is a methodology for establishing safe handling and storage procedures based on the chemical's structure and standard laboratory practices.
1. Consult Primary Sources The most reliable safety information will come from:
2. Infer Hazards by Functional Groups this compound is an alkyl halide and an alkene [4]. You can infer its potential hazards:
Based on these properties, a general handling workflow can be outlined. The following diagram illustrates the logical decision process for establishing safety protocols in the absence of a complete SDS.
Here is a template for your technical support center, with answers based on the inferred properties and general best practices. You must verify all points with an actual SDS.
Q1: What personal protective equipment (PPE) is required when handling this compound?
Q2: Under what conditions should this compound be stored?
Q3: The liquid has developed discoloration or precipitate. What should I do?
Q4: What is the first aid measure for skin contact?
The information from the search is insufficient to guarantee safety. The outlined protocols are based on standard practices for similar compounds. You must obtain a Safety Data Sheet (SDS) from the chemical supplier before handling this compound.
This section outlines the fundamental identification and physical properties of 2-Bromo-1-octene as reported in chemical databases [1].
| Property | Value |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 13249-60-0 [1] |
| Molecular Formula | C8H15Br [1] |
| Molecular Weight | 191.109 g/mol [1] |
| Density | 1.133 g/cm³ [1] |
| Boiling Point | 183.9 °C at 760 mmHg [1] |
| Index of Refraction | 1.462 [1] |
| Vapour Pressure | 1.028 mmHg at 25°C [1] |
Q1: What is the primary factor contributing to the stability of this compound? A1: The stability of this compound is primarily due to the allylic resonance effect [2]. The molecule's structure allows the unpaired electron (in its radical form) or the positive charge (in its ionic form) to be delocalized across a π-orbital network involving carbon atoms 1, 2, and 3. This results in two equivalent resonance forms, making the intermediate allylic radical more stable than a typical alkyl radical [2]. The true structure is a resonance hybrid of these two forms.
Q2: What are the major decomposition pathways or stability concerns for this compound? A2: While specific degradation products for this compound are not listed, its structure suggests two key stability concerns:
Q3: What storage conditions are recommended for this compound? A3: Based on its properties [1]:
Issue 1: Low Yield or Formation of Multiple Products in Allylic Bromination of 1-Octene
Issue 2: Unwanted Polymerization or Decomposition During Reactions
The following diagram illustrates the logical workflow for the synthesis of this compound from 1-octene and the subsequent decision points based on the reaction outcome, as described in the troubleshooting guide.
Allylic bromination with N-Bromosuccinimide (NBS) proceeds via a radical mechanism. The first key propagation step generates an allylic radical that is resonance-stabilized [1] [2]. This means the unpaired electron is delocalized across two (or more) carbon atoms.
Bromination can occur at any carbon atom that hosts the unpaired electron in the resonance hybrid, leading to different positional isomers [2]. The product distribution depends on the stability of these resonance forms.
To predict and control the outcome, follow this systematic approach [3]:
1. Identify all allylic hydrogens: Locate every hydrogen on a carbon adjacent to the double bond. Each is a potential site for abstraction. 2. Generate the allylic radicals: Imagine abstracting each unique allylic hydrogen. 3. Draw resonance structures: For each radical, draw all significant resonance forms. 4. Assess radical stability: The stability of the radical determines the likelihood of its formation and thus the major product.
Factors Affecting Radical Stability
The table below summarizes how structural features influence product distribution.
| Structural Feature | Impact on Isomer Formation | Example / Rationale |
|---|---|---|
| Symmetrical Alkene/Radical | Single product [4] | Abstraction from equivalent allylic positions leads to one radical. |
| Asymmetrical Alkene/Radical | Mixture of isomers [2] | Resonance places the radical on non-equivalent carbons. |
| Radical Stability Difference | One major isomer [3] | The most stable radical (e.g., tertiary, benzylic) forms fastest. |
This protocol is designed to favor substitution over addition by maintaining a low concentration of Br₂ [1] [4].
Materials & Setup
Procedure
The mechanism and workflow are summarized below.
| Problem | Possible Cause | Solution |
|---|---|---|
| Formation of vicinal dibromide | Concentration of Br₂ is too high [1]. | Ensure NBS is added properly. Use high-dilution conditions if needed. |
| No reaction / Slow reaction | Lack of initiator; Old, over-purified NBS [1]. | Ensure light source is strong; use a radical initiator (e.g., AIBN); use NBS with a slight yellow tint (trace Br₂/HBr). |
| Complex product mixture | Multiple, similar-stability allylic positions [3] [2]. | Predict major product via radical stability. Separation may require careful chromatography. |
| Low yield | Competing termination reactions [4]. | Maintain strict anhydrous conditions and ensure efficient initiation. |
The table below summarizes the key identifiers and physical properties of 2-Bromo-1-octene from chemical databases [1] [2].
| Property | Value |
|---|---|
| CAS Number | 13249-60-0 [1] [2] |
| Molecular Formula | C8H15Br [1] [2] |
| Molecular Weight | 191.11 g/mol [1] [2] |
| Density | 1.133 g/cm³ [1] |
| Boiling Point | 183.9°C (at 760 mmHg) [1] |
| Vapour Pressure | 1.028 mmHg at 25°C [1] |
Commercial suppliers offer the compound in various purities and quantities. The prices can vary significantly, so direct comparison is advised [2].
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| Rieke Metals | 97% | 1g | $391 [2] |
| Matrix Scientific | 95% | 1g | $415 [2] |
| American Custom Chemicals | 95% | 1g | $958.07 [2] |
While a direct synthesis protocol for this compound was not found, recent scientific literature provides context on modern bromination methods that your users may employ.
The following diagram outlines the general experimental workflow for such a bromination and derivatization process.
Based on the gathered information and common challenges in chemical synthesis, here are some suggested FAQs.
Q1: What are the key physical properties to note for handling and storing this compound?
Q2: The chemical yield is low or inconsistent. What factors should I investigate?
Q3: How can I confirm the identity and purity of my synthesized this compound?
To build a more comprehensive knowledge base, I suggest you:
The table below summarizes the basic identifiers and physical properties of this compound found in the search results. This data is essential for basic compound identification.
| Property | Value |
|---|---|
| CAS Number | 13249-60-0 [1] [2] |
| Molecular Formula | C₈H₁₅Br [1] [2] |
| Molecular Weight | 191.11 g/mol [1] [2] |
| Density | 1.133 g/cm³ [1] |
| Boiling Point | 183.9°C (at 760 mmHg) [1] |
| Refractive Index | 1.462 [1] |
| Vapour Pressure | 1.028 mmHg at 25°C [1] |
In the absence of a direct protocol, you can develop a robust analytical method by leveraging general principles of analytical chemistry. The following workflow outlines a systematic approach for this process.
Q1: My HPLC peaks for this compound and its impurities are co-eluting. How can I improve the resolution?
Q2: How can I confirm the identity of the main peak as this compound and not an impurity?
Q3: What is a suitable detection wavelength for analyzing this compound by HPLC?
The table below consolidates key quantitative data for these two isomers.
| Property | 2-Bromo-1-octene | 8-Bromo-1-octene |
|---|---|---|
| CAS Number | 13249-60-0 [1] [2] | 2695-48-9 [3] [4] |
| Molecular Formula | C₈H₁₅Br [1] [2] | C₈H₁₅Br [3] [4] |
| Molecular Weight | 191.11 g/mol [1] [2] | 191.11 g/mol [3] [4] |
| Density | 1.133 - 1.134 g/cm³ [1] [2] | 1.139 g/mL at 25 °C [5] [3] |
| Boiling Point | 183.9 °C [1] | 198-199 °C [3] |
| Refractive Index | 1.462 [1] | n20/D 1.467 [5] |
| Vapor Pressure | 1.03 mmHg at 25°C [1] | Information missing |
| Flash Point | Information missing | 78 °C [5] [3] |
| Form (at room temp.) | Information missing | Liquid [5] [3] |
The key difference lies in the position of the bromine atom, which dictates their reactivity and potential applications. This fundamental distinction can be visualized as follows:
The diagram above highlights the core difference:
For practical use in the laboratory, several factors derived from the search results are worth noting:
Commercial Availability & Cost: A significant practical difference lies in their availability. 8-Bromo-1-octene is widely available from major chemical suppliers (e.g., Sigma-Aldrich, TCI) [3] with a typical cost of around $27-48 per gram [3] [4]. In contrast, This compound is more of a specialty chemical, listed by fewer suppliers at a much higher price, ranging from $391 to $958 per gram [2]. This makes 8-Bromo-1-octene a more practical and cost-effective choice for initial method development or large-scale synthesis.
Safety and Handling: Both compounds are classified as irritants [3] [6]. 8-Bromo-1-octene has a clearly defined flash point of 78 °C (172 °F), classifying it as a combustible liquid and requiring careful handling away from heat and sparks [5] [3]. Standard personal protective equipment (PPE) including gloves and eyeshields is recommended.
A bromine atom on an alkene, as in 2-Bromo-1-octene, significantly alters its reactivity compared to an unsubstituted alkene like 1-octene. The key concept is that the bromine substituent can protect the alkene from acid-catalyzed addition reactions [1].
The underlying reason involves the initial step of a standard electrophilic addition. The reaction typically begins with the formation of a bromonium ion intermediate (a three-membered ring with a positive charge on bromine) when bromine is the electrophile [2], or a carbocation when the electrophile is a proton from an acid like HBr [3].
The table below summarizes the key mechanistic differences.
| Feature | 1-Octene (Unsubstituted) | This compound (Bromine-Substituted) |
|---|---|---|
| Key Intermediate | Carbocation or bromonium ion [3] [2] | Bromonium ion is strongly favored [1] |
| Stability of Intermediate | Standard stability (tertiary > secondary > primary) [3] | Bromonium ion stabilizes structure, distributes charge |
| Effect of Bromine Substituent | Not applicable | -I (Inductive) Effect: Electron-withdrawing, can destabilize carbocations +M (Mesomeric) Effect: Electron-donating, can stabilize carbocations via resonance | | Overall Reactivity Trend | More reactive towards electrophiles like acids [1] | Less reactive; bromide substituent protects the double bond [1] |
The bromine substituent protects the alkene because the formation of a carbocation at the adjacent carbon is energetically unfavorable. The electron-withdrawing inductive effect (-I) of the bromine atom destabilizes the positive charge of a potential carbocation [1]. This makes the reaction pathway through a carbocation intermediate much less likely, effectively shutting down acid-catalyzed additions that would readily occur with 1-octene.
To experimentally compare the reactivity of 1-octene and this compound, you would typically follow a workflow designed to probe their behavior under different electrophilic addition conditions. The diagram below outlines this general approach.
When designing experiments to compare these alkenes, several factors are critical for obtaining reliable data.
Since a direct experimental comparison of these specific molecules is not available in the search results I obtained, you can proceed in the following ways: